1-(Benzyloxy)-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethylthio group attached to a benzene ring. The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-4-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the trifluoromethylthio group into other functional groups.
Substitution: The benzyloxy and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-(trifluoromethylthio)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the design of new drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron transfer processes, influencing the compound’s reactivity. The benzyloxy group can interact with specific enzymes or receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-(trifluoromethyl)benzene: This compound lacks the sulfur atom in the trifluoromethylthio group, which can affect its reactivity and stability.
1-(Benzyloxy)-4-(methylthio)benzene: The presence of a methylthio group instead of a trifluoromethylthio group results in different electronic properties and reactivity.
1-(Benzyloxy)-4-(chlorothio)benzene: The chlorothio group introduces different steric and electronic effects compared to the trifluoromethylthio group.
The uniqueness of this compound lies in the combination of the benzyloxy and trifluoromethylthio groups, which impart distinct properties and reactivity to the compound .
Eigenschaften
Molekularformel |
C14H11F3OS |
---|---|
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C14H11F3OS/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
VJUBFSJOGSNHBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.